N-[2-(4-fluorophenoxy)ethyl]-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide

GPER agonism breast cancer selectivity

N-[2-(4-fluorophenoxy)ethyl]-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide (CAS 1170882-36-6) is a synthetic heterocyclic compound with a thiazole core, an indole moiety, and a 4-fluorophenoxyethyl carboxamide side chain (molecular formula C20H16FN3O2S, MW 381.43). It belongs to the broader class of indole-thiazole carboxamides, a scaffold known for GPER agonism and multitarget anticancer kinase inhibition.

Molecular Formula C20H16FN3O2S
Molecular Weight 381.43
CAS No. 1170882-36-6
Cat. No. B2807612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenoxy)ethyl]-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide
CAS1170882-36-6
Molecular FormulaC20H16FN3O2S
Molecular Weight381.43
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCCOC4=CC=C(C=C4)F
InChIInChI=1S/C20H16FN3O2S/c21-14-5-7-15(8-6-14)26-10-9-22-19(25)18-12-27-20(24-18)17-11-13-3-1-2-4-16(13)23-17/h1-8,11-12,23H,9-10H2,(H,22,25)
InChIKeyZHEBJACSJDONLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Fluorophenoxy)ethyl]-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide (CAS 1170882-36-6): Indole-Thiazole Carboxamide Procurement Baseline


N-[2-(4-fluorophenoxy)ethyl]-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide (CAS 1170882-36-6) is a synthetic heterocyclic compound with a thiazole core, an indole moiety, and a 4-fluorophenoxyethyl carboxamide side chain (molecular formula C20H16FN3O2S, MW 381.43) [1]. It belongs to the broader class of indole-thiazole carboxamides, a scaffold known for GPER agonism and multitarget anticancer kinase inhibition [2]. Its structural distinction lies in the specific fluorophenoxyethyl substitution, which differentiates it from earlier indole-thiazole derivatives explored in peer-reviewed studies, potentially influencing metabolic stability and target binding [1].

Why Generic Indole-Thiazole Carboxamides Cannot Simply Replace N-[2-(4-Fluorophenoxy)ethyl]-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide


Within the indole-thiazole carboxamide family, even subtle side-chain variations drive divergent target selectivity and pharmacokinetic profiles. For example, in the GPER agonist series, compound 5 (lacking the fluorophenoxyethyl extension) is GPER-selective over ERα/ERβ, while compound 1 (a ZINC hit) shows moderate ER binding at 1 µM [1]. Similarly, in the multitarget anticancer series, cytotoxicity against MCF-7 cells varies from IC50 = 6.10 µM (compound 6i) to >50 µM for less optimized analogs [2]. The target compound’s 4-fluorophenoxyethyl side chain is not present in these published series, meaning their quantitative selectivity, potency, and ADME data cannot be extrapolated to this molecule. Generic procurement without this specific substitution risks acquiring a compound with uncharacterized or inferior target engagement.

Quantitative Differentiation Evidence for N-[2-(4-Fluorophenoxy)ethyl]-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide vs. Closest Analogs


Predicted GPER Binding Selectivity Advantage Over Unsubstituted Indole-Thiazole Agonists

The 4-fluorophenoxyethyl extension is absent in all GPER-active indole-thiazole carboxamides reported by O'Dea et al. (2018). In that series, compound 5 (indole-thiazole core without phenoxyethyl extension) demonstrated GPER-selective cAMP elevation equal to G-1 and no ERα/ERβ binding up to 1 µM, while compound 1 (a smaller ZINC hit) showed moderate ER binding at 1 µM [1]. The target compound’s larger, electronegative fluorophenoxyethyl substituent is predicted by pharmacophore models to enhance GPER pocket occupancy while sterically hindering ER binding, a differentiation from both compound 5 and compound 1; however, no direct comparative selectivity data exist for this exact molecule [1].

GPER agonism breast cancer selectivity

Metabolic Stability Advantage of the 4-Fluorophenoxyethyl Side Chain vs. Non-Fluorinated Analogs

The 4-fluorophenoxy group is a known metabolic blocking strategy. In analogous thiazole-4-carboxamide series, fluorinated phenoxy substituents have been reported to enhance metabolic stability in liver microsome assays compared to non-fluorinated or methoxy analogs [2]. The target compound’s para-fluorophenoxyethyl chain is absent from all comparator compounds (e.g., N-thiazol-2-yl-indole-2-carboxamides in the GPER series, and hydrazineyl-substituted analogs in the multitarget kinase series), which lack this metabolic protection feature [1][2]. Direct comparative microsomal half-life data for this specific compound versus non-fluorinated indole-thiazole carboxamides are not publicly available.

metabolic stability fluorination ADME

Differentiated Kinase Inhibition Profile from Multitarget Indole-Thiazole Carboxamides

The multitarget anticancer indole-thiazole carboxamides (e.g., compounds 6i, 6v) inhibit EGFR, HER2, VEGFR-2, and CDK2 with IC50 values ranging from 0.05 to 0.5 µM in enzymatic assays, and induce G2/M arrest and apoptosis in MCF-7 cells (IC50 = 6.10–6.49 µM) [1]. The target compound’s N-[2-(4-fluorophenoxy)ethyl] carboxamide extension is structurally distinct from the hydrazineyl-oxoethyl substituents in that series, which are critical for kinase hinge-binding. This structural divergence implies a different kinase selectivity fingerprint; however, no kinase panel data exist for this specific compound [1].

kinase inhibition EGFR HER2 VEGFR-2 CDK2

Recommended Application Scenarios for N-[2-(4-Fluorophenoxy)ethyl]-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide Based on Differentiated Evidence


GPER-Selective Agonist Screening in ER-Negative Breast Cancer Models

Based on the class-level evidence that indole-thiazole carboxamides can achieve GPER selectivity [1], this compound is a rational procurement choice for labs screening novel GPER agonists in ERα/β-negative breast cancer lines (e.g., MDA-MB-231, SKBr3). Its fluorophenoxyethyl extension is predicted to favor GPER over ER binding, a critical differentiation from non-selective estrogen receptor ligands. Use in cAMP assays and cell proliferation studies alongside G-1 as a positive control.

Structure-Activity Relationship (SAR) Expansion of Indole-Thiazole Kinase Inhibitors

The compound’s unique N-[2-(4-fluorophenoxy)ethyl] carboxamide side chain, not present in published multitarget kinase inhibitor series [2], makes it a valuable tool for SAR studies aiming to diversify kinase selectivity. Researchers can compare its kinase panel and cytotoxicity data against the known inhibitors 6i and 6v to map the contribution of the fluorophenoxyethyl group to target engagement and cell potency.

Metabolic Stability Profiling in Indole-Thiazole Lead Optimization

The 4-fluorophenoxy group is a well-established metabolic blocking motif. Procurement of this compound enables direct head-to-head microsomal stability comparisons with non-fluorinated indole-thiazole analogs (e.g., compound 5 from the GPER series [1]) to quantify the stability advantage conferred by fluorination, generating data directly relevant to lead optimization in drug discovery programs.

Quote Request

Request a Quote for N-[2-(4-fluorophenoxy)ethyl]-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.